molecular formula C10H14N2 B1416582 3-Methyl-2-(pyrrolidin-2-yl)pyridine CAS No. 23894-37-3

3-Methyl-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B1416582
CAS No.: 23894-37-3
M. Wt: 162.23 g/mol
InChI Key: QIQHWGGROIBWSH-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring at the second position and a methyl group at the third position

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(pyrrolidin-2-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission. The binding of this compound to these receptors can modulate their activity, leading to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmission and cellular stress responses. Additionally, this compound can modulate metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nAChRs, leading to their activation or inhibition. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. The compound’s interaction with nAChRs, for instance, can lead to the activation of downstream signaling pathways that regulate various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can induce toxic effects, including neurotoxicity and behavioral changes. These dosage-dependent effects highlight the importance of careful dose management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, influencing the levels of various metabolites within cells. The compound’s metabolism can affect its overall biological activity, as well as its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biological effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles. This subcellular localization is essential for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-methylpyridine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-(Pyrrolidin-2-yl)pyridine: Lacks the methyl group at the third position.

    3-Methylpyridine: Does not have the pyrrolidine ring.

    Pyrrolidine: Lacks the pyridine ring and the methyl group.

Uniqueness: 3-Methyl-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both the pyrrolidine and pyridine rings, along with the methyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHWGGROIBWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654890
Record name 3-Methyl-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23894-37-3
Record name 3-Methyl-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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